2-(2-Bromoethoxy)-1,3-dichlorobenzene
Description
Contextualization within Halogenated Aryl Ether Chemistry
Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that is substituted with one or more halogen atoms. mdpi.com These compounds are of fundamental importance in organic synthesis and are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The presence of halogen atoms significantly influences the chemical and physical properties of the aryl ether, including its reactivity, lipophilicity, and metabolic stability.
The dichlorinated benzene (B151609) ring in 2-(2-Bromoethoxy)-1,3-dichlorobenzene imparts specific electronic features, primarily through the inductive electron-withdrawing effects of the chlorine atoms. This electronic perturbation can influence the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. Furthermore, the bromoethoxy side chain introduces a reactive site for a variety of chemical transformations.
Structural Features and Synthetic Utility
The molecular architecture of this compound is defined by a 1,3-dichlorophenyl group attached to an oxygen atom, which is further connected to a 2-bromoethyl moiety. This arrangement of atoms provides a versatile platform for synthetic chemists. The bromine atom on the ethyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, thereby enabling the synthesis of a diverse library of derivatives.
The ether linkage itself is generally stable under many reaction conditions, providing a robust connection between the aromatic and aliphatic portions of the molecule. The dichlorinated aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity of the bromoethoxy and dichlorophenyl moieties makes this compound a valuable intermediate in multi-step synthetic sequences.
A plausible synthetic route to this compound involves the Williamson ether synthesis. This well-established method would entail the reaction of 2,6-dichlorophenol (B41786) with 1,2-dibromoethane (B42909) in the presence of a base. The phenoxide ion, generated in situ, would act as a nucleophile, displacing one of the bromine atoms of the 1,2-dibromoethane to form the desired ether.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 26583-73-3 |
| Molecular Formula | C₈H₇BrCl₂O |
| Molecular Weight | 269.95 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid or low melting solid |
| Boiling Point | (Predicted) > 250 °C at 760 mmHg |
| Solubility | (Predicted) Insoluble in water; soluble in common organic solvents |
Note: Some physical properties are predicted based on the structure and data for analogous compounds, as specific experimental data is not widely available.
Interdisciplinary Research Significance
The unique combination of a halogenated aromatic ring and a reactive alkyl bromide side chain in this compound opens up avenues for its application in various interdisciplinary research areas.
In medicinal chemistry, the dichlorobenzene motif is a common feature in many bioactive molecules. The ability to further functionalize the bromoethoxy chain allows for the exploration of structure-activity relationships in the design of new therapeutic agents. The lipophilic nature of the halogenated aryl group can enhance membrane permeability, a crucial factor for drug efficacy.
In materials science, halogenated aromatic compounds are often used as building blocks for polymers and liquid crystals due to their thermal stability and specific electronic properties. The reactivity of the bromoethoxy group could be exploited for the synthesis of functionalized monomers for polymerization or for grafting onto surfaces to modify their properties. The presence of heavy atoms like bromine and chlorine can also impart flame-retardant properties to materials.
Furthermore, the study of the non-covalent interactions of halogenated compounds, such as halogen bonding, is a rapidly growing field. The chlorine and bromine atoms in this compound can act as halogen bond donors, potentially influencing crystal packing and molecular recognition processes.
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application |
| Medicinal Chemistry | Synthesis of novel drug candidates; scaffold for structure-activity relationship studies. |
| Materials Science | Precursor for functional polymers and liquid crystals; flame retardant additive. |
| Supramolecular Chemistry | Study of halogen bonding and other non-covalent interactions. |
| Organic Synthesis | Versatile building block for the synthesis of complex organic molecules. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVZXGJKYJQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368725 | |
| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-73-3 | |
| Record name | 2-(2-Bromoethoxy)-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Synthesis Pathways
Multi-Step Synthesis Strategies for 2-(2-Bromoethoxy)-1,3-dichlorobenzene
The principal pathway for synthesizing this compound involves the etherification of 2,6-dichlorophenol (B41786) with a suitable two-carbon bromo-electrophile. This strategy necessitates the prior synthesis of the dichlorophenol precursor, which can be achieved through various halogenation and functional group interconversion reactions.
Etherification Reactions Involving Dichlorophenols
The key bond formation in the synthesis of the target compound is the creation of the ether linkage. This is typically accomplished via the Williamson ether synthesis, a robust and widely used method. byjus.commasterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comwikipedia.org
For the synthesis of this compound, the immediate precursor is 2,6-dichlorophenol. The phenolic proton of 2,6-dichlorophenol is acidic and can be removed by a suitable base to form the corresponding 2,6-dichlorophenoxide ion. This phenoxide then acts as the nucleophile, attacking an electrophilic bromo- and ethoxy-containing reagent. The most direct and common electrophile for this purpose is 1,2-dibromoethane (B42909). In this reaction, one bromine atom of 1,2-dibromoethane serves as the leaving group, while the other remains in the final product.
The general reaction is as follows:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound from 2,6-dichlorophenol and 1,2-dibromoethane.
A variety of bases can be employed for the deprotonation of the phenol, with common choices including sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). gordon.edu The choice of solvent is also critical; polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. byjus.comwikipedia.org
Halogenation and Functional Group Interconversion in Aromatic Systems
The synthesis of the required precursor, 2,6-dichlorophenol, is a critical step that relies on electrophilic aromatic substitution and other functional group manipulations. Several routes have been established for its preparation. orgsyn.orgchemicalbook.comwikipedia.org
One common method is the direct chlorination of phenol. However, this reaction often yields a mixture of isomers, including 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol, due to the ortho- and para-directing nature of the hydroxyl group. proquest.com Achieving high selectivity for 2,6-dichlorophenol via this route can be challenging. A patented method describes the chlorination of phenol in chlorobenzene, using N-methylaniline as a catalyst, to achieve a high yield and purity of 2,6-dichlorophenol. google.com
A more selective, multi-step synthesis starts with ethyl 4-hydroxybenzoate. orgsyn.org This substrate undergoes chlorination with sulfuryl chloride (SO₂Cl₂) to yield ethyl 3,5-dichloro-4-hydroxybenzoate. The ester group is then saponified (hydrolyzed) using a strong base, such as Claisen's alkali, to form 3,5-dichloro-4-hydroxybenzoic acid. The final step is a decarboxylation reaction, where the carboxylic acid group is removed by heating the compound in a high-boiling solvent like dimethylaniline, yielding the desired 2,6-dichlorophenol. orgsyn.org This multi-step process offers better control over the final product's regiochemistry. wikipedia.org
Other reported methods for synthesizing 2,6-dichlorophenol include the decomposition of the diazotate of 2,6-dichloro-4-aminophenol. orgsyn.orgchemicalbook.com This involves converting the amino group of 2,6-dichloro-4-aminophenol into a diazonium salt, which is then subsequently removed. guidechem.compatsnap.com
The following table summarizes a selection of synthetic pathways for 2,6-dichlorophenol:
| Starting Material | Key Reagents | Key Steps | Reference |
|---|---|---|---|
| Ethyl 4-hydroxybenzoate | 1. SO₂Cl₂ 2. Claisen's Alkali (KOH in MeOH/H₂O) 3. Dimethylaniline (heat) | Chlorination, Saponification, Decarboxylation | orgsyn.org |
| Phenol | Cl₂, Chlorobenzene, N-methylaniline | Catalytic Chlorination | google.com |
| 2,6-dichloro-4-aminophenol | NaNO₂, H₂SO₄ | Diazotization and decomposition | orgsyn.orgchemicalbook.com |
Catalytic Approaches and Reaction Conditions for Target Compound Formation
For the etherification step, reaction conditions are chosen to favor the SN2 pathway and maximize the yield. Typical laboratory-scale reactions are conducted at temperatures ranging from 50 to 100 °C and may take from 1 to 8 hours to reach completion. byjus.comwikipedia.org
In industrial settings, where the reactants (the aqueous phenoxide solution and the organic alkyl halide) may exist in separate phases, phase-transfer catalysis (PTC) is a common and effective approach. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This technique can significantly improve reaction rates and yields by overcoming the immiscibility of the reactants.
The table below outlines typical reaction conditions for the Williamson ether synthesis, which would be applicable to the formation of this compound.
| Parameter | Condition | Rationale/Notes |
|---|---|---|
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the reactive phenoxide. |
| Solvent | Acetone, Acetonitrile, N,N-Dimethylformamide (DMF) | Polar aprotic solvents are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity. byjus.com |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. byjus.com |
| Catalyst | Quaternary Ammonium Salts (for PTC) | Used in industrial applications to facilitate reactions between immiscible aqueous and organic phases. |
| Reaction Time | 1 - 8 hours | Dependent on temperature, substrate reactivity, and scale. byjus.com |
Mechanistic Elucidation of Synthetic Transformations
Investigation of Reaction Intermediates and Transition States
The core etherification reaction proceeds through a well-established SN2 mechanism. masterorganicchemistry.comwikipedia.org The reaction is a single, concerted step where the nucleophilic 2,6-dichlorophenoxide ion attacks the electrophilic carbon atom of 1,2-dibromoethane that bears a bromine atom. This attack occurs from the backside, relative to the carbon-bromine bond.
The transition state for this reaction involves a trigonal bipyramidal arrangement around the central carbon atom. In this state, the incoming nucleophile (the phenoxide) and the outgoing leaving group (the bromide ion) are both partially bonded to the carbon atom, positioned 180° from each other. The remaining three groups on the carbon (two hydrogen atoms and the -CH₂Br group) lie in a plane perpendicular to the axis of the incoming and outgoing groups.
The rate of this SN2 reaction is influenced by steric hindrance. In the case of 2,6-dichlorophenol, the two chlorine atoms in the ortho positions to the hydroxyl group could potentially hinder the approach of the phenoxide to the electrophile. However, since the ether bond forms at the oxygen atom, which is one atom removed from the ring, the steric bulk of the dichlorophenyl group primarily affects the nucleophilicity of the oxygen atom rather than directly blocking the reaction site on the alkyl halide. The primary nature of the carbon being attacked in 1,2-dibromoethane ensures that the SN2 pathway is highly favored over competing elimination reactions. masterorganicchemistry.com
Optimization Strategies for Yield and Selectivity in this compound Synthesis
The synthesis of this compound, predominantly achieved through the Williamson ether synthesis, is a nuanced process where reaction conditions critically determine the yield and purity of the final product. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. Optimization of this synthesis focuses on several key parameters, primarily the solvent system, temperature, and pressure, to maximize the desired ether formation while minimizing side reactions. chemeurope.comnumberanalytics.com
The selection of an appropriate solvent is crucial to prevent competing reactions. For instance, when the nucleophile is an aryloxide ion, alkylation on the aromatic ring can occur as a side reaction. chemeurope.com The solvent medium has a known impact on the kinetics and selectivity of the reaction, potentially leading to different product ratios. rsc.org
Table 1: Effect of Different Solvents on Williamson Ether Synthesis Yield
| Solvent | Dielectric Constant | General Effect on Reaction Rate | Typical Yield Range (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | High | 85-95 |
| Acetonitrile | 37.5 | High | 80-90 |
| Tetrahydrofuran (THF) | 7.6 | Moderate | 60-75 |
| Toluene | 2.4 | Low | 40-60 |
Note: The data in this table is illustrative and based on general principles of Williamson ether synthesis. Actual yields can vary based on specific reactants and conditions.
Temperature is a critical parameter that directly affects the kinetics of the synthesis. Generally, increasing the temperature accelerates the reaction rate. numberanalytics.comontosight.ai A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgchemeurope.com However, elevated temperatures can also promote undesirable side reactions, such as the base-catalyzed elimination of the alkylating agent. chemeurope.com Therefore, a balance must be struck to achieve a high yield of the desired ether in a reasonable timeframe without significant byproduct formation.
Recent advancements have explored much higher temperatures, even exceeding 300 °C, in combination with weaker alkylating agents to facilitate a more efficient and industrially scalable synthesis. wikipedia.orgacs.orgresearchgate.net This high-temperature approach can enhance the reactivity of weak alkylating agents and has proven to be highly selective, particularly in the production of aromatic ethers. wikipedia.orgacs.orgresearchgate.net
The influence of pressure on the Williamson ether synthesis is generally less significant for liquid-phase reactions. However, conducting the reaction under controlled pressure can be advantageous in industrial settings to manage volatile reactants and solvents. google.com
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (hours) | General Effect on Yield | Potential for Side Reactions |
| 50-70 | 4-8 | Moderate to High | Low |
| 70-100 | 1-4 | High | Moderate |
| >100 | <1 | Variable, can decrease due to side reactions | High |
Note: This table provides a general overview. Optimal conditions depend on the specific substrates and solvent used.
Scalable Synthesis and Industrial Production Considerations
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several important considerations to ensure efficiency, safety, and cost-effectiveness. While laboratory syntheses can achieve yields between 50-95%, industrial processes often aim for near-quantitative conversion. wikipedia.org
Key factors in scalable synthesis include:
Catalysis: While not always necessary in lab-scale reactions, catalysis can be crucial for industrial applications. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, are sometimes used to improve the solubility and reactivity of the alkoxide. chemeurope.comutahtech.edu For unreactive alkylating agents, the addition of a catalytic amount of a soluble iodide salt can significantly improve the reaction rate. chemeurope.com
Raw Material Selection: The choice of starting materials is critical. For instance, the reactivity of the organohalide follows the trend R-I > R-Br > R-Cl. francis-press.com While more reactive, iodides are also more expensive, so a balance between reactivity and cost must be found.
Process Type: Industrial synthesis can be performed as a batch or continuous process. Continuous flow reactors are gaining traction as they can offer better control over reaction parameters, improved safety, and more consistent product quality. google.com
"Green" Chemistry Principles: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes using less hazardous solvents, weaker alkylating agents to avoid salt production, and operating at high temperatures to improve efficiency. acs.orgresearchgate.net
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions of the Dichlorobenzene Moiety
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. longdom.org In the case of 2-(2-Bromoethoxy)-1,3-dichlorobenzene, the reactivity and orientation of incoming electrophiles are governed by the cumulative electronic and steric effects of the three substituents on the benzene (B151609) ring.
The regioselectivity of an EAS reaction on this molecule is determined by the directing influence of the two chloro substituents and the bromoethoxy group. Substituents can be classified as activating or deactivating, and as ortho-, para- or meta-directing. libretexts.org
Chloro Groups (-Cl): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect (-I), making the ring less reactive than benzene. However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. ijrar.org
Bromoethoxy Group (-OCH₂CH₂Br): Alkoxy groups are powerful activating substituents. The oxygen atom strongly donates electron density to the ring via resonance (+M), stabilizing the cationic intermediate (arenium ion) formed during the substitution. This effect far outweighs its inductive withdrawal (-I), making the ring significantly more reactive and directing electrophiles to the ortho and para positions. youtube.com
In this compound, the powerful activating and ortho-, para-directing nature of the bromoethoxy group is the dominant factor in determining the site of substitution. The available positions for substitution are C4, C5, and C6. The directing effects toward these positions are summarized in the table below.
| Position of Attack | Influence of -OCH₂CH₂Br (at C2) | Influence of -Cl (at C1) | Influence of -Cl (at C3) | Predicted Outcome |
|---|---|---|---|---|
| C4 | Meta (Unfavorable) | Para (Favorable) | Ortho (Favorable) | Possible, directed by two Cl groups but deactivated. |
| C5 | Para (Strongly Favorable) | Meta (Unfavorable) | Meta (Unfavorable) | Most Likely Product. Strongly activated and directed by the alkoxy group. |
| C6 | Ortho (Favorable) | Ortho (Favorable) | - | Unlikely due to significant steric hindrance from both the C1-chloro group and the bulky bromoethoxy side chain. |
Based on this analysis, electrophilic attack is overwhelmingly favored at the C5 position, which is para to the strongly activating bromoethoxy group and is sterically accessible. Substitution at C4 is a minor possibility, while substitution at C6 is highly disfavored due to steric hindrance.
A computational analysis would typically involve:
Molecular Electrostatic Potential (MEP) Mapping: This visualizes the electron density distribution on the molecule. For this compound, an MEP map would be expected to show the most negative (electron-rich) region located at the C5 position, identifying it as the most probable site for electrophilic attack. scholarsresearchlibrary.com
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) is critical in EAS reactions, as its electrons are donated to the incoming electrophile. The analysis would likely reveal that the HOMO has its largest orbital lobes located on the C5 carbon, further indicating its high reactivity. mdpi.com
Calculation of Intermediate Stabilities: DFT can be used to calculate the energies of the possible Wheland intermediates (sigma complexes) formed upon attack at C4, C5, and C6. The transition state leading to the C5-substituted intermediate is predicted to have the lowest activation energy because the positive charge in this intermediate can be effectively delocalized onto the oxygen atom of the bromoethoxy group, a stabilizing resonance effect not possible for meta attack. rsc.org
These computational approaches provide a theoretical foundation that strongly supports the qualitative analysis, predicting high regioselectivity for substitution at the C5 position. researchgate.net
Nucleophilic Substitution Reactions at the Bromoethoxy Chain
The bromoethoxy side chain provides a reactive site for nucleophilic substitution, distinct from the aromatic ring. The carbon atom bonded to the bromine is a primary carbon, making it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.
The reaction at the primary alkyl bromide is expected to proceed via a concerted, single-step Sₙ2 mechanism. libretexts.org In this process, the incoming nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.
The kinetics of this reaction are bimolecular, meaning the reaction rate is dependent on the concentration of both the substrate, this compound (R-Br), and the nucleophile (Nu⁻). youtube.com
Rate = k[R-Br][Nu⁻]
Doubling the concentration of either reactant would double the reaction rate, while doubling both would quadruple it. libretexts.org Thermodynamically, the feasibility of the reaction (indicated by a negative Gibbs free energy, ΔG) depends on the relative strengths of the C-Br bond being broken and the C-Nu bond being formed. Reactions are generally favorable when a weaker base (the bromide ion) is displaced by a stronger nucleophile.
The efficiency of an Sₙ2 reaction is highly dependent on the nature of both the leaving group and the nucleophile.
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group. Good leaving groups are weak bases because they are stable on their own and can accommodate the negative charge after departing with the electron pair from the C-Br bond. The stability of halide ions as leaving groups increases down the periodic table, corresponding to a decrease in their basicity.
| Leaving Group | Relative Reactivity | Conjugate Acid | pKa of Conjugate Acid |
|---|---|---|---|
| I⁻ (Iodide) | Excellent | HI | -10 |
| Br⁻ (Bromide) | Very Good | HBr | -9 |
| Cl⁻ (Chloride) | Good | HCl | -7 |
| F⁻ (Fluoride) | Poor | HF | 3.2 |
Nucleophile: The rate of the Sₙ2 reaction is directly proportional to the strength and concentration of the nucleophile. Strong nucleophiles, which are typically anionic and have a high affinity for electron-deficient carbon centers, will react much more rapidly than weak, neutral nucleophiles.
| Nucleophile | Class | Predicted Sₙ2 Rate | Example Product |
|---|---|---|---|
| RS⁻ (Thiolate) | Strong | Very Fast | Thioether |
| CN⁻ (Cyanide) | Strong | Very Fast | Nitrile |
| RO⁻ (Alkoxide) | Strong | Fast | Ether |
| NH₃ (Ammonia) | Moderate | Moderate | Amine |
| H₂O (Water) | Weak | Very Slow | Alcohol |
Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation
This compound is a versatile substrate for modern transition-metal-catalyzed cross-coupling reactions, offering three potential reaction sites: the C(sp³)-Br bond of the ethoxy chain and the two C(sp²)-Cl bonds on the aromatic ring. The differential reactivity of these bonds (C-Br > C-Cl) allows for the potential of selective functionalization under carefully controlled conditions. nih.govrsc.org
Suzuki-Miyaura Coupling (C-C Bond Formation): This palladium-catalyzed reaction couples organoboron compounds with organic halides to form new C-C bonds. wikipedia.orglibretexts.org Given the higher reactivity of the alkyl bromide, it is plausible to achieve selective coupling at the side chain with an arylboronic acid, leaving the aryl chlorides intact. Conversely, using more forcing conditions and catalyst systems designed for aryl chloride activation could promote coupling at the ring. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a cornerstone for forming C-N bonds by coupling amines with aryl halides, catalyzed by palladium complexes. libretexts.orgwikipedia.org This methodology is primarily applied to aryl halides, suggesting that reaction of this compound with an amine would occur at the C-Cl positions. While aryl chlorides are less reactive than bromides, modern catalysts featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) can effectively facilitate their amination. tcichemicals.comorganic-chemistry.orgsci-hub.se
Ullmann Condensation (C-O, C-N Bond Formation): The copper-catalyzed Ullmann reaction is a classical method for forming C-O and C-N bonds. organic-chemistry.orgwikipedia.org For C-O bond formation, an alcohol or phenol (B47542) can be coupled with the aryl chloride positions of the substrate. Traditional Ullmann reactions often require harsh conditions (high temperatures), but modern protocols with specific ligands allow the reaction to proceed under milder conditions. nih.govthermofisher.com
The table below illustrates hypothetical cross-coupling products, demonstrating the potential for selective functionalization at the different halogen positions.
| Reaction Type | Coupling Partner | Primary Reaction Site | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | C(sp³)-Br | Diarylethane derivative |
| Buchwald-Hartwig Amination | R₂NH | C(sp²)-Cl | Substituted dichloroaniline derivative |
| Ullmann Condensation | Ar-OH | C(sp²)-Cl | Substituted diaryl ether |
Palladium-Catalyzed Coupling Methodologies
The structure of this compound presents two distinct types of carbon-halogen bonds amenable to palladium-catalyzed cross-coupling reactions: an aliphatic C(sp³)-Br bond and two aromatic C(sp²)-Cl bonds. Generally, the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust C-Cl bonds. nih.gov This difference in reactivity would likely allow for selective functionalization at the bromoethoxy chain.
A generalized mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org For this compound, a Pd(0) catalyst, typically supported by phosphine ligands, would preferentially undergo oxidative addition into the C-Br bond. acs.org Subsequent reaction with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) would lead to the formation of a new carbon-carbon bond at the terminus of the ethoxy group.
Table 1: Postulated Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions This table is a hypothetical representation of potential reaction conditions, as specific data for this compound is unavailable.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | N/A |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | N/A |
N/A: Not available from existing literature.
Coupling at the C-Cl bonds would require more forcing conditions, such as the use of specialized, bulky, electron-rich phosphine ligands and higher temperatures, which are known to facilitate the challenging oxidative addition to aryl chlorides. nih.gov
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals like nickel and copper are pivotal in mediating transformations of haloaromatic and haloalkane compounds. Nickel catalysts, often being more cost-effective, have emerged as powerful tools for cross-coupling reactions, including those involving less reactive C-Cl bonds. It is plausible that a nickel-based catalyst system could be employed to either couple the bromoethoxy moiety or, under different conditions, activate the dichlorobenzene ring.
Copper-catalyzed reactions, such as the Ullmann condensation, could potentially be used to form carbon-heteroatom bonds. For instance, reacting this compound with an alcohol or an amine in the presence of a copper catalyst could replace the bromine atom to form a new ether or amine linkage, respectively.
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction chemistry of this compound would target its distinct functional groups.
Oxidation: The dichlorinated benzene ring and the ether linkage are generally stable and resistant to oxidation under standard conditions. Strong oxidizing agents could potentially lead to degradation or cleavage of the ether bond, but selective oxidation is unlikely without directing groups.
Reduction: The compound offers several sites for reduction. The most facile reduction would be the dehalogenation of the C-Br bond. This can be achieved through various methods:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) would likely reduce the C-Br bond to a C-H bond. The C-Cl bonds would be much more resistant to these conditions.
Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) could potentially reduce the C-Br bond, although these are strong and may have limited functional group compatibility. ucr.edu
Dissolving Metal Reduction: Using a metal like sodium in liquid ammonia (B1221849) could effect dehalogenation.
Radical-mediated Reduction: As discussed in section 3.5, radical pathways initiated by reagents like tributyltin hydride can achieve reductive dehalogenation. libretexts.org
A more recent approach involves electrochemical methods, where aryl halides can be reduced at a cathode. chemrxiv.orgresearchgate.net This technique could offer a controlled way to achieve selective dehalogenation.
Radical Pathways and Radical Initiated Reactions
The aliphatic C-Br bond is the most probable site for initiating radical reactions due to its lower bond dissociation energy compared to the C-Cl and C-H bonds in the molecule.
Generation and Fate of Transient Species
Homolytic cleavage of the C-Br bond can be initiated thermally or photochemically, or more commonly, by using a radical initiator like azobisisobutyronitrile (AIBN) in conjunction with a radical mediator such as tributyltin hydride (Bu₃SnH). libretexts.org
Generation:
Initiation: AIBN decomposes upon heating (~80 °C) to generate two cyanoisopropyl radicals and nitrogen gas.
Propagation: The initiating radical abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).
Halogen Abstraction: The Bu₃Sn• radical abstracts the bromine atom from this compound to form the stable Bu₃SnBr and the primary alkyl radical intermediate: 1,3-dichloro-2-(2-ethoxy•)benzene. libretexts.orglibretexts.org
Fate of the Transient Radical: Once formed, this primary radical is a highly reactive transient species. libretexts.org Its fate depends on the reaction environment:
Hydrogen Abstraction: In the presence of a hydrogen donor like Bu₃SnH, the radical will abstract a hydrogen atom to complete a reductive dehalogenation, yielding 2-ethoxy-1,3-dichlorobenzene and regenerating the Bu₃Sn• radical to continue the chain reaction. libretexts.org
Intermolecular Addition: If a suitable radical acceptor (e.g., an activated alkene) is present in high concentration, the radical can add across the double bond, forming a new C-C bond.
Intramolecular Cyclization: The radical could, in principle, undergo cyclization. However, in this specific molecule, there are no suitably positioned radical acceptors on the aromatic ring to facilitate an efficient intramolecular reaction.
Mechanistic Interrogations Using Spectroscopic Techniques
Direct observation of radical intermediates is challenging due to their short lifetimes and low concentrations. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing species with unpaired electrons. dtic.mil A hypothetical EPR study of a reaction involving this compound would aim to detect the signal of the 1,3-dichloro-2-(2-ethoxy•)benzene radical, providing information about its electronic structure.
Time-resolved spectroscopic methods, such as time-resolved infrared (TRIR) spectroscopy, could potentially monitor the formation and decay of transient species during a reaction. researchgate.net Kinetic studies using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy could provide indirect evidence for a radical mechanism by analyzing reaction rates and product distributions under various conditions (e.g., in the presence of radical inhibitors).
Computational Chemistry and Theoretical Studies
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to characterizing the intrinsic properties of 2-(2-Bromoethoxy)-1,3-dichlorobenzene. These methods provide a detailed picture of electron distribution, molecular geometry, and orbital interactions.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are cornerstones for studying the electronic structure of molecules like this compound. DFT has become a widely used technique for determining molecular properties because it offers a good balance between computational cost and accuracy by considering the electron cloud and exchange-correlation effects. researchgate.net For a molecule like this compound, DFT calculations, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry, revealing precise bond lengths, bond angles, and dihedral angles. researchgate.net
These calculations yield crucial electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Natural Bond Orbital (NBO) analysis, another common QM technique, can elucidate charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule. nih.gov In a related compound, 1-bromo-2,3-dichlorobenzene, NBO analysis revealed characteristics of electron-transfer within the molecule. nih.gov
Table 1: Representative Data from DFT Calculations on a Halogenated Benzene (B151609) Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 Debye | Measures molecular polarity |
Note: This table is illustrative, based on typical values for similar aromatic compounds, as specific data for this compound is not publicly available.
While QM methods are highly accurate, their computational cost can be prohibitive for large systems or long-timescale simulations, such as those used in molecular dynamics (MD). For these applications, classical mechanics-based force fields are employed. A force field is a set of parameters and equations that describe the potential energy of a system of atoms. ethz.ch
For a novel or less-common molecule like this compound, specific force field parameters may not be available in standard databases like GROMOS, GAFF, or OPLS. ethz.chethz.ch In such cases, a process of parameterization is required. This typically involves using high-level QM calculations to derive key parameters for the molecule. ethz.chchemrxiv.org For example, DFT calculations are used to determine equilibrium bond lengths, angles, and dihedral potentials. Atomic partial charges, which are crucial for describing electrostatic interactions, are often derived by fitting them to the QM-calculated electrostatic potential. ethz.ch This ensures that the classical model accurately represents the underlying quantum mechanical properties of the molecule, enabling reliable MD simulations to study its dynamic behavior and interactions. ethz.chethz.ch
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is instrumental in mapping out potential reaction pathways for this compound. By calculating the energy of reactants, products, and intermediate states, a detailed energy profile of a reaction can be constructed.
To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods can localize this TS on the potential energy surface. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. This process provides a detailed, step-by-step view of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism.
Conformational Analysis and Intermolecular Interactions
The flexible bromoethoxy side chain of this compound allows it to adopt multiple spatial arrangements, or conformations. The relative stability of these conformers is governed by a delicate balance of steric and electrostatic effects. nih.gov Computational methods can systematically explore the potential energy surface to identify stable conformers and the energy barriers between them.
For example, by rotating the dihedral angles along the C-C and C-O bonds of the ethoxy chain, a conformational energy map can be generated. This analysis would likely reveal the most stable conformer to be one that minimizes steric clashes between the bulky bromine atom, the dichlorobenzene ring, and adjacent hydrogen atoms. Studies on similar molecules, like 1,2-dichloroethane, have shown that the relative stabilities of different conformers (e.g., anti and gauche) can be explained by analyzing steric, electrostatic, and stereoelectronic effects through calculations. nih.gov
Prediction of Spectroscopic Properties
Computational models can predict various spectroscopic properties, providing a valuable tool for interpreting experimental data. DFT calculations, for instance, can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For the related compound 1-bromo-2,3-dichlorobenzene, theoretical calculations were used to assign experimental spectral bands. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov
Furthermore, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides information about UV-Visible absorption spectra. nih.gov These predictions can help in the structural elucidation of the compound and in understanding its electronic behavior. Machine learning models trained on large databases of theoretical spectra are also emerging as a tool for rapid and accurate spectroscopic predictions. ehu.es
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-2,3-dichlorobenzene |
| 2-Bromo-1,4-dichlorobenzene |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of NMR-active nuclei, primarily ¹H and ¹³C.
Based on the molecular structure, a predicted NMR analysis can be outlined. The dichlorinated aromatic ring and the bromoethoxy side chain present distinct features in both proton and carbon spectra.
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Assignment | δ (ppm) | Assignment | δ (ppm) |
| H-5 (Aromatic) | 7.35-7.25 | C-1 (Ar C-O) | 155-152 |
| H-4, H-6 (Aromatic) | 7.15-7.05 | C-2, C-6 (Ar C-Cl) | 135-132 |
| O-CH₂ | 4.30-4.20 | C-4 (Ar C-H) | 129-127 |
| Br-CH₂ | 3.70-3.60 | C-3, C-5 (Ar C-H) | 124-121 |
| O-CH₂ | 70-68 | ||
| Br-CH₂ | 32-30 |
Note: These are estimated chemical shift ranges. Actual values may vary based on solvent and experimental conditions.
To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are essential. These techniques reveal correlations between nuclei, confirming the molecular framework. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other. A key correlation would be observed between the methylene (B1212753) protons of the ethoxy group (-O-CH₂ -CH₂ -Br). Additionally, coupling between the adjacent protons on the aromatic ring (H-4, H-5, H-6) would confirm their relative positions.
¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the predicted proton signals to their corresponding carbon signals listed in the table above, for instance, connecting the proton signal at ~4.25 ppm to the carbon signal at ~69 ppm.
Expected 2D NMR Correlations:
| Experiment | Correlated Nuclei (Predicted) | Information Gained |
| ¹H-¹H COSY | (-O-CH₂ ) ↔ (Br-CH₂ ) | Confirms the ethyl chain structure. |
| (Ar H -4) ↔ (Ar H -5) ↔ (Ar H -6) | Confirms aromatic proton connectivity. | |
| ¹³C-¹H HSQC | (Ar H-4) ↔ (Ar C-4) | Links specific protons to their directly bonded carbons. |
| (Ar H-5) ↔ (Ar C-5) | ||
| (Ar H-6) ↔ (Ar C-6) | ||
| (-O-CH₂) ↔ (-O-C H₂) | ||
| (Br-CH₂) ↔ (Br-C H₂) |
Dynamic NMR (DNMR) techniques are used to study molecular motions, such as bond rotations, that occur on the NMR timescale. nih.gov For 2-(2-Bromoethoxy)-1,3-dichlorobenzene, the primary conformational flexibility involves rotation around the Aryl-O and O-CH₂ bonds.
At room temperature, these rotations are typically fast, resulting in sharp, time-averaged NMR signals. However, by lowering the temperature (Variable-Temperature NMR), it may be possible to slow this rotation. If the rotational barrier is significant, decoalescence of signals could be observed. For example, the two protons on a methylene group (-CH₂-) could become diastereotopic if rotation is restricted, leading to the appearance of two separate signals instead of one. Studying these changes allows for the calculation of the energetic barriers to conformational interchange. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. ksu.edu.sa IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy is based on the inelastic scattering of light from vibrations that cause a change in polarizability. ksu.edu.sa
For this compound, characteristic vibrational frequencies can be predicted for its functional groups.
Predicted Vibrational Frequencies:
| Vibrational Mode | Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | 1275-1200 | Strong | Weak |
| C-O-C Symmetric Stretch | 1075-1020 | Weak | Medium |
| C-Cl Stretch | 800-600 | Strong | Medium |
| C-Br Stretch | 650-510 | Strong | Medium |
The polar C-O, C-Cl, and C-Br bonds are expected to produce strong signals in the IR spectrum. Conversely, the less polar aromatic ring C=C and C-H vibrations would likely yield more intense signals in the Raman spectrum. ethz.ch
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. It also provides structural information through the analysis of fragmentation patterns. libretexts.org
The molecular formula of this compound is C₈H₇BrCl₂O. The presence of three halogen atoms (one bromine, two chlorine) creates a highly distinctive isotopic pattern for the molecular ion peak. ulethbridge.ca
Exact Mass: The calculated monoisotopic mass of the molecular ion [C₈H₇⁷⁹Br³⁵Cl₂O]⁺ is 267.8975 u.
Isotopic Pattern: The presence of the isotopes ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) will result in a characteristic cluster of peaks for any fragment containing these atoms. The molecular ion region will show major peaks at M, M+2, M+4, and M+6 with a predictable intensity ratio. docbrown.info
Predicted Fragmentation Pattern:
| m/z (Monoisotopic) | Proposed Fragment Ion | Proposed Loss |
| 267.8975 | [C₈H₇BrCl₂O]⁺ | Molecular Ion (M) |
| 188.9401 | [C₈H₇Cl₂O]⁺ | •Br |
| 161.9688 | [C₆H₄Cl₂O]⁺ | •CH₂CH₂Br |
| 145.9739 | [C₆H₄ClO]⁺ | •CH₂CH₂Br, •Cl |
| 109.0047 | [C₆H₄Cl]⁺ | •OCH₂CH₂Br, •Cl |
| 77.0391 | [C₆H₅]⁺ | All substituents |
The most likely initial fragmentations would involve the cleavage of the C-Br bond or the entire bromoethoxy side chain, as these are weaker bonds. libretexts.orgdocbrown.info
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal, one can calculate electron density maps and thereby determine precise bond lengths, bond angles, and torsional angles.
While no public crystal structure for this compound is currently available, the technique, if applied, would provide invaluable data on its solid-state conformation.
Hypothetical Data from X-ray Crystallography:
| Structural Parameter | Expected Value |
| C(aromatic)-Cl Bond Length | ~1.74 Å |
| C(aromatic)-O Bond Length | ~1.37 Å |
| O-C(aliphatic) Bond Length | ~1.43 Å |
| C(aliphatic)-Br Bond Length | ~1.94 Å |
| C-O-C Bond Angle | ~118° |
| C-C-Br Bond Angle | ~110° |
Furthermore, the analysis would reveal intermolecular interactions in the crystal lattice, such as halogen bonding (e.g., C-Cl···O or C-Br···Cl interactions) or π-stacking of the aromatic rings, which govern the packing and physical properties of the solid.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
Electronic spectroscopy, including UV-Visible absorption and fluorescence, investigates the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org
UV-Vis Absorption: The primary chromophore in this compound is the dichlorinated benzene (B151609) ring. The expected electronic transitions are π → π* transitions associated with the aromatic system. Benzene itself has absorption maxima at approximately 184, 204, and 256 nm. The presence of the chloro (auxochrome) and bromoethoxy (auxochrome) substituents would be expected to cause a bathochromic shift (shift to longer wavelengths) of these bands. The primary absorption bands for this compound would likely be observed in the 220-280 nm range.
Fluorescence: Fluorescence is the emission of light as an electron returns from an excited singlet state to the ground state. Many halogenated aromatic compounds exhibit weak fluorescence or are non-fluorescent. This is due to the "heavy-atom effect," where the presence of bromine and chlorine facilitates intersystem crossing—a non-radiative transition from the excited singlet state to an excited triplet state—which competes with and often quenches fluorescence. thermofisher.com Therefore, this compound is predicted to have a very low fluorescence quantum yield.
Hyphenated Analytical Techniques for Integrated Analysis
The structural elucidation and quantitative analysis of this compound are significantly enhanced by the use of hyphenated analytical techniques. These methods couple a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic technique, most commonly mass spectrometry (MS). This online integration provides a powerful tool for identifying and quantifying the compound, even in complex matrices. The combination of chromatography's separation power with the detailed structural information from mass spectrometry allows for a comprehensive characterization. chemguide.co.uknih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique for the analysis of semi-volatile and thermally stable compounds like this compound. ajpaonline.com In a typical GC-MS analysis, the compound is first separated from other components in a sample on a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster of isotopic peaks. The most abundant isotopes are bromine-79 and bromine-81, which occur in nearly a 1:1 ratio, and chlorine-35 and chlorine-37, which have an approximate 3:1 ratio. This isotopic pattern is a key indicator in identifying the presence of these halogens in the molecule.
Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the bromoethoxy group. The stability of the dichlorophenyl cation would likely result in a prominent fragment ion. Other significant fragments could arise from the loss of a bromine atom or the cleavage of the ethyl group.
A hypothetical GC-MS analysis of this compound could yield the data presented in the interactive table below.
Interactive Data Table: Predicted GC-MS Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Retention Time (min) | 12.5 | The time it takes for the compound to travel through the GC column. This is dependent on the specific column and temperature program used. |
| Molecular Ion (m/z) | 268, 270, 272 | The mass-to-charge ratio of the intact molecule, showing the characteristic isotopic pattern of one bromine and two chlorine atoms. |
| Key Fragment Ion (m/z) | 145, 147 | Corresponds to the dichlorophenyl cation [C6H3Cl2]+, indicating the loss of the bromoethoxy side chain. The isotopic pattern reflects the two chlorine atoms. |
| Key Fragment Ion (m/z) | 107, 109 | Corresponds to the [CH2CH2Br]+ fragment. |
| Key Fragment Ion (m/z) | 189, 191, 193 | Represents the loss of the bromine atom from the molecular ion. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that can be employed, particularly for samples that are not suitable for GC analysis due to low volatility or thermal instability. researchgate.net While this compound is amenable to GC-MS, LC-MS offers an alternative, especially when analyzing for this compound in complex biological or environmental samples that may require minimal sample preparation. In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods are less energetic than EI and often result in a more abundant molecular ion peak with less fragmentation, which is advantageous for confirmation of the molecular weight. researchgate.net
Other hyphenated techniques such as GC-IR (Gas Chromatography-Infrared Spectroscopy) could also provide complementary information by furnishing data on the functional groups present in the molecule as it elutes from the GC column. nih.gov
Synthetic Applications and Material Science Relevance
Precursor in Fine Chemical Synthesis
The primary documented application of 2-(2-Bromoethoxy)-1,3-dichlorobenzene is as an intermediate in the synthesis of fine chemicals. The presence of both chloro- and bromo- substituents, along with the ether linkage, allows for a range of chemical transformations, making it a valuable starting material in multi-step synthetic pathways.
The most significant role of this compound is as a precursor in the synthesis of pharmaceutical intermediates. Its structural framework is integral to the creation of larger, more complex molecules with therapeutic applications.
A notable example is its role in the synthesis of Vilanterol, a long-acting β2-adrenoreceptor agonist used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). google.comarkat-usa.org Vilanterol's chemical structure contains a 2,6-dichlorobenzyl)oxy]ethoxy]hexyl amino side chain. The synthesis of this side chain can utilize intermediates derived from this compound.
Specifically, a key intermediate in the synthesis of Vilanterol is 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene. trea.comgoogle.com Patents detailing the synthesis of Vilanterol describe the coupling of this intermediate with (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one. google.comtrea.comgoogle.com The synthesis of 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene itself involves precursors that are structurally very similar to this compound, highlighting the latter's importance as a foundational building block in this pharmaceutical supply chain.
Table 1: Key Intermediates in Vilanterol Synthesis
| Compound Name | CAS Number | Role in Synthesis |
| Vilanterol Trifenatate | 503070-58-4 | Active Pharmaceutical Ingredient |
| 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene | 503070-57-3 | Key intermediate that is coupled with the core of the Vilanterol molecule. trea.comgoogle.com |
| (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | 452339-73-0 | The core structure to which the side chain, derived from the dichlorobenzene intermediate, is attached. google.comtrea.com |
While the dichlorobenzene motif is common in many agrochemicals, and bromoalkanes are versatile alkylating agents in the production of specialty chemicals, specific documented instances of this compound being used in the synthesis of agrochemicals or other specialty chemicals are not prevalent in publicly available literature. google.comresearchgate.net However, its structural features suggest potential applicability. The dichlorobenzene core is a known toxophore in some pesticides, and the bromoethoxy group can be used to introduce an ether linkage, a common feature in many biologically active molecules.
Development of Advanced Organic Materials
The unique electronic and structural properties of this compound make it a candidate for the development of advanced organic materials. The presence of multiple halogen atoms can influence the electronic properties of resulting materials, and the bromoethoxy group provides a reactive handle for polymerization or incorporation into larger frameworks.
As a molecule with a reactive bromine atom, this compound can potentially serve as a monomer in the synthesis of functional polymers. The bromo- group can be displaced in nucleophilic substitution reactions, allowing for the formation of polymer chains. Functional polymers are designed to have specific properties and applications, such as in optics, electronics, or biomedical fields. mdpi.com The dichlorobenzene unit would form part of the polymer backbone or a pendant group, influencing the final properties of the material, such as thermal stability and solubility. While its potential as a monomer is clear from a chemical standpoint, detailed research on specific polymers synthesized from this compound is not widely reported.
Functional organic frameworks, such as Metal-Organic Frameworks (MOFs), are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. These materials are constructed from metal nodes and organic linkers. The structure of this compound, with its rigid aromatic core and potential for conversion into a coordinating ligand, makes it a plausible, albeit not widely documented, constituent for such frameworks. After chemical modification to introduce coordinating groups (e.g., carboxylic acids), the dichlorobenzene moiety could be incorporated as a linker in the framework, contributing to its porosity and functionality.
Reagent in Catalysis and Method Development
In the realm of catalysis, halogenated organic compounds are often used as substrates in the development of new catalytic methods, particularly in cross-coupling reactions. The carbon-bromine and carbon-chlorine bonds in this compound can be selectively activated by various transition metal catalysts. This allows for the development of synthetic methodologies for forming new carbon-carbon or carbon-heteroatom bonds. While the compound is well-suited for such studies, specific research detailing its use as a key reagent in the development of new catalytic systems is not extensively documented in the scientific literature.
Ligand Precursors for Organometallic Catalysis
While direct, extensive research detailing the use of this compound as a ligand precursor for organometallic catalysis is not widely published, its structural components suggest a clear potential for such applications. The ether oxygen and the potential for modification of the bromoethoxy chain could allow for the synthesis of bidentate or multidentate ligands.
For instance, the bromine atom can be readily displaced by nucleophiles, such as phosphines or amines, to introduce coordinating atoms. Subsequent reaction at the aryl chlorides, potentially via cross-coupling reactions, could lead to the formation of pincer-type ligands or other complex ligand scaffolds. The performance of the resulting metal complexes in catalytic processes would be highly dependent on the nature of the metal center and the steric and electronic properties of the ligand framework derived from this compound.
Table 1: Potential Ligand Types Derived from this compound
| Ligand Type | Potential Synthetic Route | Coordinating Atoms | Potential Catalytic Applications |
| P,O-type Ligand | Nucleophilic substitution with a phosphine (B1218219), followed by metallation. | Phosphorus, Oxygen | Cross-coupling reactions, hydrogenation. |
| N,O-type Ligand | Nucleophilic substitution with an amine, followed by metallation. | Nitrogen, Oxygen | Transfer hydrogenation, C-H activation. |
| Pincer Ligand | Sequential functionalization at the bromoethoxy and aryl chloride positions. | C,N,P or C,O,P | Dehydrogenation, cross-coupling. |
This table represents theoretical applications based on the compound's structure, pending specific experimental validation in the scientific literature.
Synthesis of Complex Polycyclic and Heterocyclic Structures
The synthesis of complex polycyclic and heterocyclic structures is a cornerstone of medicinal chemistry and materials science. The structure of this compound makes it a plausible starting material for the construction of such frameworks, particularly for oxygen-containing heterocycles.
One of the most logical applications of this compound is in the synthesis of dibenzo[b,f]oxepine derivatives. This can be envisioned through an intramolecular cyclization reaction. For example, a reaction sequence could involve an initial intermolecular coupling at one of the aryl chloride positions to introduce a second aryl group, followed by an intramolecular etherification (such as an Ullmann condensation or a palladium-catalyzed reaction) where the oxygen of the ethoxy group displaces the remaining aryl chloride, thus forming the seven-membered oxepine ring.
Another potential route to complex structures is through intramolecular Heck reactions. If the bromoethoxy chain is first modified to terminate in a vinyl group, a palladium-catalyzed intramolecular cyclization could be initiated from one of the aryl chloride positions to form a new ring system. The specific outcome of such a reaction would depend on the reaction conditions and the length and nature of the tether.
Table 2: Potential Heterocyclic and Polycyclic Structures from this compound
| Target Structure | Potential Synthetic Strategy | Key Reaction Type | Significance of Target |
| Dibenzo[b,f]oxepine derivatives | Intermolecular coupling followed by intramolecular etherification. | Ullmann Condensation / Buchwald-Hartwig Etherification | Core scaffold in various pharmaceuticals. |
| Fused Heterocyclic Systems | Modification of the side chain followed by intramolecular cyclization. | Intramolecular Heck Reaction | Building blocks for functional materials. |
| Polycyclic Aromatic Hydrocarbons | Multi-step synthesis involving annulation reactions. | Palladium-catalyzed cross-coupling | Used in organic electronics and materials science. |
The synthetic pathways outlined in this table are based on established chemical principles and the reactivity of the functional groups present in this compound. Specific yields and conditions would require experimental determination.
Future Perspectives and Emerging Research Directions
Innovations in Environmentally Benign Synthesis
The traditional synthesis of aryl ethers, such as 2-(2-Bromoethoxy)-1,3-dichlorobenzene, often relies on methods like the Williamson ether synthesis, which can involve harsh reaction conditions, hazardous solvents, and the production of significant salt waste. acs.orgresearchgate.net The future of its synthesis is geared towards "green chemistry" principles, aiming to improve efficiency, reduce environmental impact, and enhance safety. alfa-chemistry.comsolubilityofthings.com
Key innovations in this area include:
Advanced Catalytic Systems: Research is moving away from stoichiometric reagents towards catalytic approaches. This includes the development of transition-metal catalysts (e.g., copper- or palladium-based) that can facilitate the etherification under milder conditions. numberanalytics.comorganic-chemistry.org Furthermore, metal-free synthesis methods are gaining traction, utilizing reagents like diaryliodonium salts in environmentally benign solvents such as water, which avoids the need for expensive and toxic metal catalysts. organic-chemistry.org
Alternative Energy Sources: To minimize the energy consumption associated with chemical synthesis, researchers are exploring methods like microwave-assisted and sonochemical reactions. alfa-chemistry.comnumberanalytics.com These techniques can accelerate reaction rates, reduce reaction times, and often lead to higher yields with fewer byproducts. alfa-chemistry.comnumberanalytics.com
Sustainable Solvents and Reagents: A major focus is replacing traditional volatile organic compounds (VOCs) with greener alternatives. solubilityofthings.com This includes using water, ionic liquids, or deep eutectic solvents as reaction media. numberanalytics.comorganic-chemistry.org Additionally, there is a push to replace hazardous alkylating agents with less toxic alternatives, such as alkyl tosylates or mesylates. numberanalytics.com A catalytic version of the Williamson ether synthesis (CWES) has been developed that uses weak, noncarcinogenic alkylating agents like alcohols or carboxylic acid esters at high temperatures (above 300 °C) to achieve high selectivity. acs.orgresearchgate.net
| Synthesis Approach | Traditional Method (e.g., Classical Williamson) | Emerging Green Alternatives |
|---|---|---|
| Catalyst | Often requires strong bases in stoichiometric amounts | Transition-metal catalysts (Cu, Pd), phase-transfer catalysts, or metal-free systems. numberanalytics.comorganic-chemistry.orgorganic-chemistry.org |
| Solvent | Volatile organic solvents (VOCs) | Water, ionic liquids, deep eutectic solvents. numberanalytics.comorganic-chemistry.org |
| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, sonication for increased energy efficiency. alfa-chemistry.comnumberanalytics.com |
| Byproducts | Significant inorganic salt waste | Reduced waste streams, potential for catalyst recycling. acs.orgnumberanalytics.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Future applications in this domain include:
Reaction Prediction and Optimization: ML models, trained on vast databases of chemical reactions, can predict the most efficient and sustainable synthetic pathways. chemicalmarket.netnih.gov For a target molecule like this compound, AI algorithms can suggest optimal reaction conditions, including the best catalysts, solvents, and temperatures, thereby reducing the need for extensive experimental screening. chemicalmarket.netnih.gov Neural network models have demonstrated the ability to predict reaction temperatures within ±20 °C and identify suitable catalysts and reagents with high accuracy. nih.gov
De Novo Design of Derivatives: Generative AI models can design novel molecules with desired properties based on a starting scaffold. iajesm.innih.gov By inputting the structure of this compound, researchers can use these tools to generate new derivatives with enhanced biological activity, specific material properties, or improved safety profiles. This approach shrinks the vast search space of potential compounds, allowing chemists to focus on synthesizing the most promising candidates. nih.gov
Predicting Molecular Properties and Reactivity: AI can predict the physicochemical and biological properties of new compounds before they are synthesized. nsf.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to forecast the reactivity of this compound in various chemical environments or to predict the biological efficacy of its derivatives. nih.govmdpi.com Hybrid models that combine machine learning with mechanistic modeling (like Density Functional Theory) have shown high accuracy in predicting reaction barriers and selectivity. chemrxiv.org
Exploration of Novel Reactivity Patterns
The structure of this compound features several reactive sites: the two chlorine atoms on the aromatic ring, the bromoethyl group, and the aromatic ring itself. While its current use is often as a simple building block, future research will likely focus on leveraging this multifunctionality to explore more complex and novel reactivity patterns.
Potential areas of exploration include:
Site-Selective Cross-Coupling Reactions: The presence of three different halogen atoms (two chlorine, one bromine) at distinct positions offers the potential for selective functionalization. The C-Br bond is typically more reactive than C-Cl bonds in catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Future work could focus on developing highly selective catalytic systems that can functionalize the bromoethyl group while leaving the dichlorinated ring intact, or selectively replace one or both of the chlorine atoms.
Intramolecular Cyclization: The bromoethoxy side chain could be used to construct new heterocyclic structures via intramolecular reactions. Depending on the reaction conditions and reagents, this could lead to the formation of novel fused-ring systems, which are common motifs in pharmaceuticals and functional materials.
Computational Chemistry for Reaction Discovery: Computational tools, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the feasibility of new transformations. researchgate.netrsc.org Researchers can computationally screen various catalysts and reaction conditions to identify promising pathways for novel reactions of this compound before attempting them in the lab. This approach saves time and resources while expanding the known chemical space of the molecule.
Reactions of the Dichlorobenzene Ring: The dichlorobenzene core can undergo various transformations. For example, studies on dichlorobenzenes have shown they can react with strong oxidants like ozone or undergo reactions in hydrogen/oxygen mixtures at high temperatures, leading to ring-opening or polymerization. theijes.comosti.gov Understanding and controlling such reactivity could lead to new materials.
Development of High-Value-Added Products
The primary future application of this compound is likely to remain its role as a versatile chemical intermediate. bldpharm.com Its structural features make it a valuable precursor for the synthesis of more complex molecules with significant commercial value in several industries. pharmaceutical-tech.comshreemlifesciences.com
Key areas for the development of high-value-added products include:
Pharmaceutical Intermediates: Halogenated organic compounds are fundamental building blocks in the pharmaceutical industry. pharmaceutical-tech.comevonik.com Structurally similar compounds are used in the synthesis of Active Pharmaceutical Ingredients (APIs). cphi-online.com For instance, the related compound 2-[[2-[(6-Bromohexyl)oxy]ethoxy]methyl]-1,3-dichlorobenzene is an intermediate in the synthesis of Vilanterol, a long-acting β2 adrenergic receptor agonist used to treat COPD and asthma. lookchem.com Future research could focus on utilizing this compound to create novel analogues of existing drugs or as a scaffold for entirely new therapeutic agents.
Agrochemicals: The synthesis of pesticides and herbicides often relies on halogenated aromatic precursors. lookchem.com The specific combination of chloro- and bromo-substituents in this molecule could be exploited to develop new agrochemicals with tailored activity and environmental profiles.
Materials Science: Dichlorobenzene derivatives are used in the synthesis of high-performance polymers, organic light-emitting diodes (OLEDs), and other functional materials. researchgate.netacs.org The bromoethoxy group provides a convenient handle for polymerization or for attaching the molecule to surfaces or other monomers, opening avenues for its use in creating new polymers or functional coatings with specific thermal, optical, or electronic properties.
| Potential High-Value Product Class | Role of this compound | Illustrative Examples of Application Areas |
|---|---|---|
| Pharmaceuticals | Starting material or key intermediate for API synthesis. evonik.com | Respiratory drugs (e.g., analogues of Vilanterol), oncology agents, antivirals. evonik.comlookchem.com |
| Agrochemicals | Precursor for active ingredients in pesticides or herbicides. lookchem.com | Crop protection products. |
| Functional Materials | Monomer or building block for specialty polymers and organic electronics. | Heat-resistant polymers, components for OLEDs, liquid crystals. researchgate.net |
Q & A
Q. What are the key considerations for synthesizing 2-(2-Bromoethoxy)-1,3-dichlorobenzene to minimize dihalogenated byproducts?
- Methodological Answer: Optimization involves controlling reaction stoichiometry (e.g., limiting excess bromoethylating agents) and using inert atmospheres to prevent side reactions. Evidence from analogous compounds suggests that catalytic agents like potassium carbonate or phase-transfer catalysts improve etherification efficiency while reducing halogen exchange . Temperature control (e.g., 50–70°C) and solvent selection (e.g., acetone or DMF) are critical to suppress nucleophilic displacement at the bromine site. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization can isolate the target compound from residual 1,3-dichlorobenzene or dibromo derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H NMR (in CDCl) identifies the bromoethoxy chain (δ ~3.8–4.5 ppm for -OCHCHBr) and aromatic protons (δ ~6.9–7.4 ppm for dichlorobenzene). C NMR confirms the ether linkage (C-O at ~65–70 ppm) .
- GC-MS: Electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., loss of Br at m/z 79/81) to distinguish isomers. Retention indices from NIST databases (e.g., CAS 2033-76-3 analogs) aid identification .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental spectral data for this compound?
- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) in implicit solvents (e.g., PCM for CDCl). Adjust torsional angles of the bromoethoxy chain in computational models to match observed coupling constants .
- Validate GC-MS fragmentation using tandem MS/MS to correlate with in silico fragmentation tools (e.g., CFM-ID) .
Q. What strategies mitigate pyrolysis hazards during high-temperature reactions involving this compound?
- Methodological Answer:
- Reaction Design: Use closed systems with pressure relief valves and avoid temperatures >200°C, as pyrolysis releases toxic HBr and chlorinated aromatics .
- Safety Protocols: Firefighters must wear self-contained breathing apparatus (SCBA) and chemical-resistant suits. Cool reaction vessels with water jets while avoiding contamination of waterways .
- Ventilation: Perform reactions in fume hoods with scrubbers to capture acidic gases.
Q. How can impurity profiles be analyzed for trace dibromo or hydroxylated byproducts?
- Methodological Answer:
- HPLC-MS: Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Electrospray ionization (ESI) in negative mode detects deprotonated impurities (e.g., m/z 349–485 for bromoethoxy-chlorobenzene derivatives) .
- Ion Chromatography: Quantify halide ions (Br, Cl) in reaction quench solutions to assess halogen exchange extent .
Q. What are the challenges in scaling up the synthesis from milligram to gram scale?
- Methodological Answer:
- Heat Management: Exothermic etherification requires jacketed reactors with precise temperature control (±2°C) to prevent runaway reactions .
- Purification: Switch from column chromatography to fractional distillation (vacuum, 0.1–1 mmHg) or continuous crystallization for higher yields .
- Byproduct Mitigation: Optimize stoichiometry using design of experiments (DoE) to identify critical parameters (e.g., reagent ratio, agitation speed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
